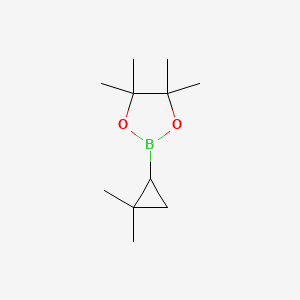![molecular formula C7H16Cl2N2O B6263873 rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride CAS No. 2245360-34-1](/img/new.no-structure.jpg)
rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride: is a chemical compound with the molecular formula C₆H₁₂N₂O·2HCl. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications
Métodos De Preparación
The synthesis of rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,2-amino alcohols, aziridines, or epoxides.
Cyclization: The key step in the synthesis is the cyclization of these starting materials to form the morpholine ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Análisis De Reacciones Químicas
rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride involves its interaction with molecular targets such as lysosomal enzymes. The compound acts as a lysosomal pH modulator, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes like Cathepsin B . This modulation is achieved through the transmembrane transport of chloride anions, which alters the lysosomal environment .
Comparación Con Compuestos Similares
rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride can be compared with other similar compounds, such as:
rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride: This compound shares a similar morpholine ring structure but lacks the methyl group, making it less sterically hindered.
rac-(4aR,7aS)-6-methyl-octahydropyrrolo[3,4-b]morpholine: This compound has a methyl group at a different position, which can affect its reactivity and biological activity.
Morpholine-derived halogenated chalcone derivatives: These compounds have a morpholine ring but are structurally different due to the presence of halogenated chalcone moieties, which impart different biological activities.
Propiedades
Número CAS |
2245360-34-1 |
|---|---|
Fórmula molecular |
C7H16Cl2N2O |
Peso molecular |
215.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



